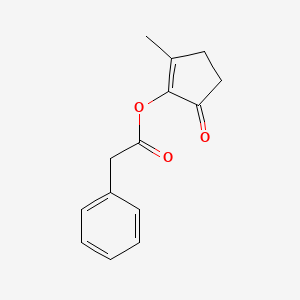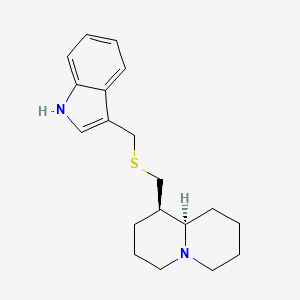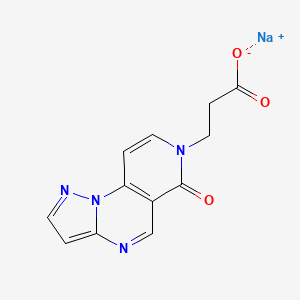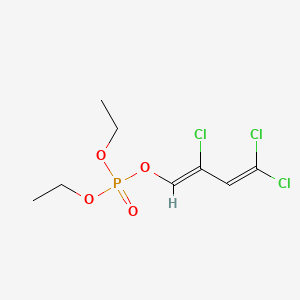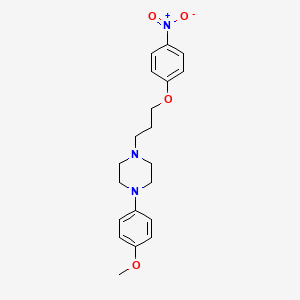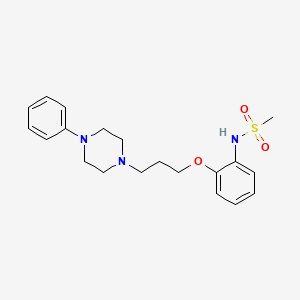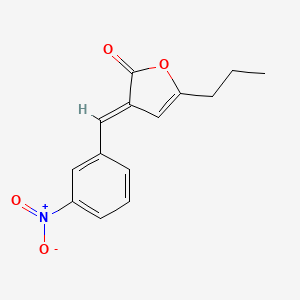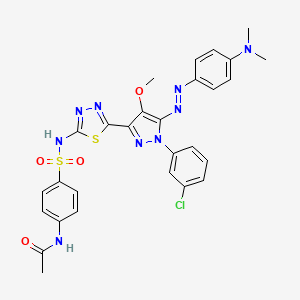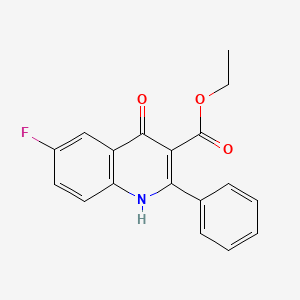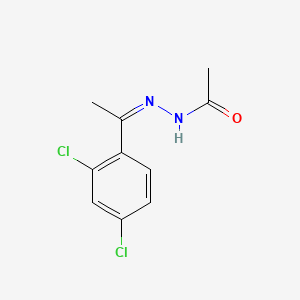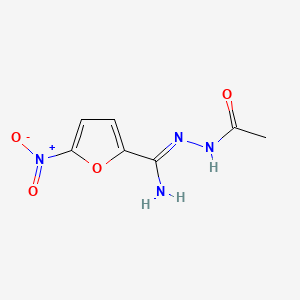
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which consists of a nitrogen-nitrogen single bond attached to a carbonyl group. This particular compound features a nitro group and a furfuryl moiety, making it a unique and interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of acetic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an imine intermediate, which is subsequently reduced to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Aplicaciones Científicas De Investigación
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide group can form covalent bonds with proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid hydrazide: Lacks the nitro and furfuryl groups, making it less reactive.
5-nitrofurfural hydrazone: Similar structure but lacks the acetic acid moiety.
Furfuryl hydrazide: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the nitro and furfuryl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
3777-13-7 |
|---|---|
Fórmula molecular |
C7H8N4O4 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]acetamide |
InChI |
InChI=1S/C7H8N4O4/c1-4(12)9-10-7(8)5-2-3-6(15-5)11(13)14/h2-3H,1H3,(H2,8,10)(H,9,12) |
Clave InChI |
ZBCOZJRTAODECL-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
SMILES canónico |
CC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


